
6-溴-2-氧代-2,3-二氢-1H-吲哚-3-甲醛
描述
“6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis, including various chemical reactions, has attracted the attention of the chemical community .科学研究应用
化学特性和分子相互作用6-溴-2-氧代-2,3-二氢-1H-吲哚-3-甲醛,以及其他相关化合物,已在海绵动物如Smenospongia sp.中被鉴定出来。这些化合物属于一类称为双吲哚生物碱的化合物,由于其复杂的结构和潜在的生物活性而备受关注。一项研究表征了一个相关分子的分子相互作用,强调了氢键的形成,这有助于其结构稳定性,并可能意味着其在生物系统中的反应性或与其他分子的相互作用(Ali et al., 2005)。
生物相互作用和结构分析在一项全面的研究中,5-溴-1H-吲哚-3-甲醛与其他化学实体的缩合反应导致了新化合物的形成。利用各种光谱和热工具对这种化合物进行了彻底的表征。该研究还探讨了其分子几何结构、电子光谱和分子相互作用,提供了有关该化合物性质和在生物系统中潜在相互作用的详细见解(Barakat et al., 2017)。
抗菌应用吲哚-3-甲醛的衍生物展示了有希望的抗菌活性。该研究合成了一系列化合物,并对其对各种真菌和细菌的抗性进行了测试。结果显示,某些化合物表现出显著的抗真菌活性,而其他化合物对一系列细菌表现出中等活性。这表明了该化合物及其衍生物在开发新的抗菌剂方面的潜在用途(Vijaya Laxmi & Rajitha, 2010)。
未来方向
The future directions for the study of “6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde” and similar compounds likely involve further exploration of their synthesis methods and biological activities. Given the wide range of biological activities exhibited by indole derivatives, there is potential for the development of new therapeutic agents .
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Action Environment
It’s known that the compound is a solid and has photochemical properties, suggesting it can undergo photo-induced reactions . This indicates that light could potentially influence the compound’s action and stability.
生化分析
Biochemical Properties
6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with protein kinases, which are crucial for regulating cellular processes such as cell growth, differentiation, and apoptosis . The compound’s interaction with these enzymes can lead to the modulation of signaling pathways, thereby affecting cellular responses.
Cellular Effects
The effects of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt normal cellular processes.
Molecular Mechanism
At the molecular level, 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain protein kinases, leading to the suppression of downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in ATP production and disruption of cellular energy balance . Additionally, it can affect the levels of specific metabolites, such as glucose and lactate, by altering their synthesis and degradation.
Transport and Distribution
The transport and distribution of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, which facilitate its uptake and accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound, influencing its localization and distribution within tissues.
Subcellular Localization
The subcellular localization of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism.
属性
IUPAC Name |
6-bromo-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOINVBRHPOLJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-41-0 | |
| Record name | 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)
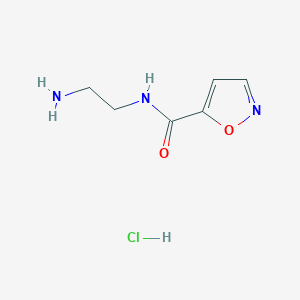

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)
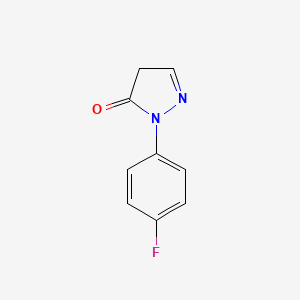

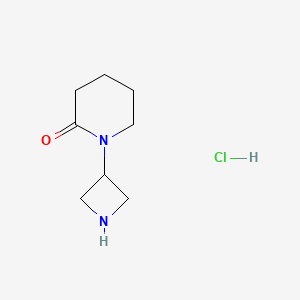
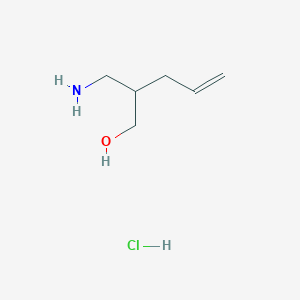

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)
![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)
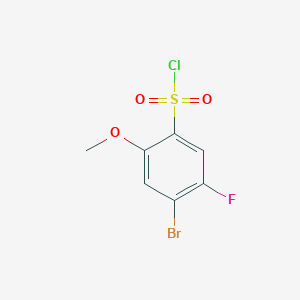

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
